Butyl cyanoacetate Butyl cyanoacetate tert-Butyl cyanoacetate undergoes alkylation with many substituted benzyl and heteroalyl alcohols to form the corressponding alpha-alkylated products.

Brand Name: Vulcanchem
CAS No.: 5459-58-5
VCID: VC4134770
InChI: InChI=1S/C7H11NO2/c1-2-3-6-10-7(9)4-5-8/h2-4,6H2,1H3
SMILES: CCCCOC(=O)CC#N
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

Butyl cyanoacetate

CAS No.: 5459-58-5

Cat. No.: VC4134770

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Butyl cyanoacetate - 5459-58-5

Specification

CAS No. 5459-58-5
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name butyl 2-cyanoacetate
Standard InChI InChI=1S/C7H11NO2/c1-2-3-6-10-7(9)4-5-8/h2-4,6H2,1H3
Standard InChI Key DJACTCNGCHPGOI-UHFFFAOYSA-N
SMILES CCCCOC(=O)CC#N
Canonical SMILES CCCCOC(=O)CC#N
Boiling Point 231.0 °C

Introduction

Chemical Identity and Structural Characteristics

Butyl cyanoacetate, systematically named butyl 2-cyanoacetate, belongs to the class of nitrile-containing esters. Its molecular structure comprises a cyano group (-CN) adjacent to an acetate moiety bonded to a butyl chain. The compound exists as a clear liquid at room temperature, with a density of 0.998–1.002 g/cm³ at 20°C . Key synonyms include n-butyl cyanoacetate, cyanoacetic acid butyl ester, and acetic acid, 2-cyano-, butyl ester .

Molecular and Spectroscopic Data

The compound’s molecular weight is 141.17 g/mol, with a boiling point of 230.7°C and a flash point of 189°F . Nuclear magnetic resonance (NMR) studies reveal distinct signals for the nitrile carbon (δ ~115 ppm in ¹³C NMR) and ester carbonyl (δ ~170 ppm) . Infrared spectroscopy shows characteristic absorption bands at 2250 cm⁻¹ (C≡N stretch) and 1740 cm⁻¹ (C=O stretch) .

Physicochemical Properties

Butyl cyanoacetate’s functional groups confer a balance of polarity and reactivity, making it soluble in organic solvents like dichloromethane and acetonitrile but immiscible with water . The following table summarizes its critical properties:

PropertyValue/RangeMeasurement ConditionsSources
Density0.998–1.002 g/cm³20°C
Boiling Point230.7°C760 mmHg
Refractive Index1.427–1.42920°C
Water Content≤0.1% (w/w)Karl Fischer titration
APHA Color≤60Visual assessment
pKa3.06 ± 0.10Predicted

The compound’s low water solubility (immiscible) and moderate viscosity facilitate its use in non-aqueous reaction media . Its pKa of ~3.06 indicates weak acidity at the α-carbon, enabling deprotonation under mild basic conditions for alkylation or arylation reactions .

Synthesis and Manufacturing

Industrial production of butyl cyanoacetate primarily involves esterification of cyanoacetic acid with butanol. Alternative routes utilize palladium-catalyzed carbonylative couplings, which enable the incorporation of isotopic labels or aryl groups.

Esterification of Cyanoacetic Acid

A common method involves refluxing cyanoacetic acid with excess butanol in the presence of sulfuric acid as a catalyst:
NCCH2COOH+C4H9OHH2SO4NCCH2COOC4H9+H2O\text{NCCH}_2\text{COOH} + \text{C}_4\text{H}_9\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{NCCH}_2\text{COOC}_4\text{H}_9 + \text{H}_2\text{O}
This method yields 85–95% purity, with subsequent distillation achieving ≥99% purity . Recent patents describe optimized protocols using alkali metal carbonates to neutralize residual acid, minimizing side reactions .

Palladium-Catalyzed Carbonylative α-Arylation

Aryl bromides react with tert-butyl cyanoacetate under palladium catalysis to form 3-oxo-3-arylpropanenitriles. This method, employing stoichiometric CO and MgCl₂ as a base, achieves excellent functional group tolerance :
ArBr+CO+t-BuO2CCNPd catalystArCOCH2CN+t-BuOH\text{ArBr} + \text{CO} + \text{t-BuO}_2\text{CCN} \xrightarrow{\text{Pd catalyst}} \text{ArCOCH}_2\text{CN} + \text{t-BuOH}
Decarboxylation of the product yields β-ketonitriles, which are precursors to cyanoalkynes and benzofurans .

Industrial Applications

Butyl cyanoacetate’s reactivity and stability under diverse conditions make it indispensable in several sectors:

Pharmaceuticals

The compound intermediates in synthesizing active pharmaceutical ingredients (APIs), including antiviral agents and protease inhibitors. Its α-cyano group participates in Knoevenagel condensations to form α,β-unsaturated nitriles, which are pharmacophores in drugs like rilpivirine .

Adhesives

Cyanoacrylate adhesives, known commercially as "super glues," derive from butyl cyanoacetate via polymerization. The compound undergoes base-catalyzed oligomerization, forming chains with rapid curing upon exposure to moisture .

Specialty Chemicals

Butyl cyanoacetate is a precursor to surfactants and plasticizers. Reaction with long-chain alkylamines produces cationic surfactants, while ester exchange with phthalic anhydride yields plasticizers for PVC .

Hazard ParameterValue/ClassificationSources
GHS Signal WordWarning
Hazard StatementsH315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
Storage Temperature2–8°C
RIDADR Transport CodeUN 3276 (6.1/PG 3)

Personal protective equipment (PPE) such as nitrile gloves and goggles is mandatory during handling. Spills should be neutralized with sodium bicarbonate and absorbed in inert materials .

Recent Research Developments

Isotopic Labeling

The palladium-catalyzed method enables site-specific ¹³C labeling using ¹³CO, producing β-ketonitriles for tracer studies in pharmacokinetics .

Green Synthesis

Recent efforts focus on replacing sulfuric acid with ion-exchange resins in esterification, reducing wastewater acidity and improving yield to 92% .

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